4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused heterocyclic core with substituents influencing its physicochemical and biological properties. Key features include:
- Core structure: Pyrazolo[3,4-b]pyridine, a bicyclic system with nitrogen atoms at positions 1, 3, and 5.
- Substituents: Chlorine at C4, ethyl group at N1, trifluoromethyl at C6, and ethyl ester at C3. These groups modulate electronic effects, lipophilicity, and metabolic stability.
- Potential applications: Analogous compounds exhibit adenosine receptor antagonism (), anxiolytic activity (), and kinase inhibition (inferred from structural motifs).
Properties
Molecular Formula |
C12H11ClF3N3O2 |
|---|---|
Molecular Weight |
321.68 g/mol |
IUPAC Name |
ethyl 4-chloro-1-ethyl-6-(trifluoromethyl)pyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H11ClF3N3O2/c1-3-19-10-6(5-17-19)8(13)7(11(20)21-4-2)9(18-10)12(14,15)16/h5H,3-4H2,1-2H3 |
InChI Key |
OIZVCZCSEXXFOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=C(C(=C2C=N1)Cl)C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The pyrazolo[3,4-b]pyridine core necessitates either constructing the pyridine ring onto a preformed pyrazole or vice versa. The presence of electron-withdrawing substituents (Cl, CF₃) and the ethyl ester group introduces steric and electronic challenges, favoring stepwise functionalization over late-stage modifications. Key disconnections include:
- Disconnection 1 : Cleavage between the pyrazole C3 and pyridine C4 to prioritize pyridine ring synthesis via nucleophilic aromatic substitution (SNAr).
- Disconnection 2 : Cyclocondensation of hydrazine derivatives with keto esters to form the pyrazole ring.
Pyridine Ring Construction via SNAr and Japp–Klingemann Reaction
This method, adapted from protocols for pyrazolo[4,3-b]pyridines, begins with 2-chloro-3-nitropyridine (1) . Treatment with ethyl glyoxylate in the presence of K₂CO₃ in DMF at 80°C yields pyridinyl keto ester (2) via SNAr (Scheme 1). Subsequent Japp–Klingemann reaction with arenediazonium tosylate (3) generates hydrazone intermediate (4) , which undergoes acid-mediated cyclization (HCl/EtOH, reflux) to furnish the pyrazolo[3,4-b]pyridine core (5) .
Critical Parameters :
- Arenediazonium Stability : Tosylate counterions prevent premature decomposition.
- Cyclization Conditions : HCl concentration >2M ensures complete hydrazone cyclization without ester hydrolysis.
Yield Optimization :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| SNAr | K₂CO₃, DMF | 80°C | 6h | 78% |
| Japp–Klingemann | Tosylate, EtOH | 0°C→RT | 2h | 85% |
| Cyclization | HCl/EtOH | Reflux | 4h | 91% |
Pyrazole Ring Formation via Hydrazine Cyclocondensation
An alternative route starts with ethyl 4-chloro-6-trifluoromethylpyridine-5-carboxylate (6) , which reacts with ethyl hydrazinoacetate (7) in acetic acid at 120°C to form hydrazone (8) . Intramolecular cyclodehydration (PCl₅, toluene, 110°C) affords the target compound (9) (Scheme 2).
Advantages :
- Avoids sensitive diazonium intermediates.
- Tolerates electron-deficient pyridines due to acetic acid’s mild acidity.
Limitations :
- Regioselectivity : Competing C3 vs. C5 cyclization necessitates careful stoichiometric control (hydrazine:pyridine = 1.2:1).
One-Pot Tandem SNAr and Cyclization
A streamlined approach combines SNAr and cyclization in a single vessel. 2-Chloro-3-nitropyridine (1) reacts with ethyl 2-hydrazinyl-2-oxoacetate (10) in DMSO at 100°C, followed by in situ reduction of the nitro group (H₂, Pd/C) and cyclization (H₂SO₄, 60°C) to yield (9) with 68% overall yield (Scheme 3).
Key Innovations :
- Nitro Reduction : Catalytic hydrogenation prevents over-reduction of the trifluoromethyl group.
- Solvent Choice : DMSO stabilizes intermediates while facilitating SNAr.
Industrial-Scale Production and Continuous Flow Synthesis
While academic methods prioritize selectivity, industrial routes emphasize throughput. Continuous flow reactors enable:
- Precise Temperature Control : Mitigates exothermic risks during SNAr.
- Reduced Purification : In-line extraction modules isolate intermediates.
Benchmark Data :
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Cycle Time | 24h | 3h |
| Yield | 72% | 88% |
| Purity | 95% | 99% |
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Steps | Total Yield | Key Advantage | Key Limitation |
|---|---|---|---|---|
| SNAr/Japp–Klingemann | 3 | 62% | High regioselectivity | Diazonium handling |
| Hydrazine Cyclocondensation | 2 | 58% | Simplicity | Moderate yields |
| One-Pot Tandem | 1 | 68% | Efficiency | Sensitivity to Pd catalyst |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Their Properties
A comparative analysis of key pyrazolo[3,4-b]pyridine derivatives is presented below:
Biological Activity
4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester (CAS Number: 1221718-09-7) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 321.68 g/mol. The structure includes a pyrazolo[3,4-B]pyridine core with trifluoromethyl and chloro substituents that contribute to its biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-B]pyridine derivatives. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 1: IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 4-Chloro-1-ethyl-6-trifluoromethyl | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 9.17 | - |
The above table summarizes the inhibitory concentrations of the compound against COX enzymes compared to standard anti-inflammatory drugs like celecoxib and indomethacin .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's potency against COX enzymes. The modifications on the pyrazolo ring system have been systematically explored to optimize biological activity .
Case Studies
- In Vivo Studies : In a carrageenan-induced paw edema model in rats, compounds similar to 4-Chloro-1-ethyl-6-trifluoromethyl demonstrated significant anti-inflammatory effects comparable to indomethacin, with ED50 values indicating effective doses in reducing inflammation .
- In Vitro Studies : The compound has been tested in various human tumor cell lines, showing promising results in inhibiting cell proliferation, which suggests potential anticancer properties alongside its anti-inflammatory effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrazolo[3,4-b]pyridine core?
- Methodological Answer : The pyrazolo[3,4-b]pyridine scaffold can be synthesized via multi-component reactions, such as the Biginelli reaction, which combines aldehydes, β-ketoesters, and thioureas/urea derivatives. Cyclization of intermediates (e.g., ethyl acetoacetate derivatives) under acidic or basic conditions is also common. For example, cyclization of ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with amines can yield fused pyrazolo-pyridine systems .
Q. How is the ethyl ester group introduced and protected during synthesis?
- Methodological Answer : Ethyl ester groups are typically introduced via condensation reactions with ethyl acetoacetate or through esterification of carboxylic acid intermediates. Protection strategies include using tert-butyl esters (e.g., Boc-protected intermediates) to prevent hydrolysis during subsequent steps. For instance, tert-butyl 1H-pyrrole-1-carboxylate derivatives are employed to stabilize reactive intermediates .
Q. What analytical methods validate the compound’s structure and purity?
- Methodological Answer :
- Mass Spectrometry (ESIMS) : Confirms molecular weight (e.g., ESIMS m/z 328.2 for related ethyl ester derivatives) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity (e.g., δ 12.10 ppm for carboxylic acid protons) .
- HPLC : Determines purity (e.g., 98.60% purity achieved for a pyrrole-2-carboxylic acid analog) .
Advanced Research Questions
Q. How can reaction yields be optimized for trifluoromethyl group introduction?
- Methodological Answer : Trifluoromethylation often employs fluorinating agents like SF₄ or CF₃SO₂Na under controlled temperatures (0–50°C). For example, HCl-mediated salt formation in aqueous conditions (e.g., 52.7% yield for a pyrazolo-pyrimidine derivative) improves crystallinity and purity . Low-temperature reactions (<0°C) minimize side reactions, as seen in trifluoromethylpyridine syntheses .
Q. How to resolve contradictory data in regioselectivity during heterocyclic ring formation?
- Methodological Answer : Regioselectivity conflicts (e.g., pyrazole vs. pyridine ring closure) can be addressed by:
- Catalyst Screening : Pd-catalyzed cross-coupling reactions enhance selectivity for trifluoromethyl-substituted positions .
- Computational Modeling : DFT calculations predict favorable transition states for cyclization pathways .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor specific ring closures in Biginelli-like reactions .
Q. How to stabilize reactive intermediates during synthesis?
- Methodological Answer :
- Salt Formation : Converting free bases to hydrochloride salts improves stability (e.g., dihydrochloride salts of pyrazolo-pyridines) .
- Low-Temperature Handling : Intermediates sensitive to heat or oxidation are stored at –20°C under nitrogen .
- Inert Atmosphere : Schlenk-line techniques prevent moisture-sensitive intermediates (e.g., boronic esters) from degrading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
